(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid
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Overview
Description
(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C9H15BN2O2S It is a boronic acid derivative that contains a thiophene ring substituted with a methylpiperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid typically involves the reaction of 4-(4-Methylpiperazin-1-yl)thiophene with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the piperazine group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, while oxidation can lead to sulfoxides or sulfones .
Scientific Research Applications
(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid has several scientific research applications, including:
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Thiophene-2-boronic acid pinacol ester: Contains a thiophene ring but lacks the piperazine group.
Uniqueness
(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a methylpiperazine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C9H15BN2O2S |
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Molecular Weight |
226.11 g/mol |
IUPAC Name |
[4-(4-methylpiperazin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O2S/c1-11-2-4-12(5-3-11)8-6-9(10(13)14)15-7-8/h6-7,13-14H,2-5H2,1H3 |
InChI Key |
USUVZGNRQGUDAW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N2CCN(CC2)C)(O)O |
Origin of Product |
United States |
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